molecular formula C10H7ClFNO B1401100 2-(2-Chloro-4-fluorophenyl)-3-oxobutanenitrile CAS No. 1358582-97-4

2-(2-Chloro-4-fluorophenyl)-3-oxobutanenitrile

Cat. No.: B1401100
CAS No.: 1358582-97-4
M. Wt: 211.62 g/mol
InChI Key: OETUACOSRMQVSB-UHFFFAOYSA-N
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Description

2-(2-Chloro-4-fluorophenyl)-3-oxobutanenitrile is an organic compound with a complex structure that includes both chloro and fluoro substituents on a phenyl ring, along with a nitrile and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-4-fluorophenyl)-3-oxobutanenitrile typically involves multi-step organic reactions. One common method starts with the halogenation of a suitable precursor, such as 2-chloro-4-fluorotoluene, followed by nitrile formation and subsequent ketone introduction. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-4-fluorophenyl)-3-oxobutanenitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can further oxidize the ketone group to a carboxylic acid.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The chloro and fluoro groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 2-(2-Chloro-4-fluorophenyl)-3-oxobutanoic acid, while reduction could produce 2-(2-Chloro-4-fluorophenyl)-3-aminobutanenitrile.

Scientific Research Applications

2-(2-Chloro-4-fluorophenyl)-3-oxobutanenitrile has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in the study of enzyme interactions and metabolic pathways.

    Medicine: The compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: It is utilized in the development of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism by which 2-(2-Chloro-4-fluorophenyl)-3-oxobutanenitrile exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction cascades that regulate cellular processes such as inflammation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-fluorophenol
  • 2-Chloro-4-fluorotoluene
  • 2-Chloro-4-fluorobenzonitrile

Uniqueness

2-(2-Chloro-4-fluorophenyl)-3-oxobutanenitrile is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications that similar compounds may not be suitable for.

Properties

IUPAC Name

2-(2-chloro-4-fluorophenyl)-3-oxobutanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClFNO/c1-6(14)9(5-13)8-3-2-7(12)4-10(8)11/h2-4,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OETUACOSRMQVSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C#N)C1=C(C=C(C=C1)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A suspension of dry, solid sodium ethoxide (Aldrich, 10.2 g, 150 mmol) in a mixture of xylenes (60 mL) and anhydrous ethanol (25 mL) was stirred at 70° C., and a solution of 2-chloro-4-fluorobenzeneacetonitrile (16.96 g, 100 mmol) in a mixture of ethyl acetate (30 mL) and ethanol (5 mL) was added dropwise to the hot reaction mixture over 20 minutes. The reaction mixture was heated at 75-78° C. for 3 h and then allowed to cool. Water (50 mL) was added to dissolve solids. The mixture was extracted once with ethyl acetate, and the extract was discarded. The aqueous phase was acidified to pH 2 by addition of 1 N aqueous hydrochloric acid, and then extracted with ethyl acetate (50 mL). The ethyl acetate phase was dried (MgSO4) and evaporated to provide the intermediate product α-acetyl-2-chloro-4-fluorobenzeneacetonitrile as a solid (14.8 g).
Quantity
10.2 g
Type
reactant
Reaction Step One
[Compound]
Name
xylenes
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
16.96 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Chloro-4-fluorophenyl)-3-oxobutanenitrile
Reactant of Route 2
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2-(2-Chloro-4-fluorophenyl)-3-oxobutanenitrile
Reactant of Route 3
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2-(2-Chloro-4-fluorophenyl)-3-oxobutanenitrile
Reactant of Route 4
2-(2-Chloro-4-fluorophenyl)-3-oxobutanenitrile
Reactant of Route 5
2-(2-Chloro-4-fluorophenyl)-3-oxobutanenitrile
Reactant of Route 6
2-(2-Chloro-4-fluorophenyl)-3-oxobutanenitrile

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